molecular formula C9H17N3 B11730473 1-ethyl-5-methyl-N-propyl-1H-pyrazol-4-amine

1-ethyl-5-methyl-N-propyl-1H-pyrazol-4-amine

Cat. No.: B11730473
M. Wt: 167.25 g/mol
InChI Key: YUQDFPFKXGNVMP-UHFFFAOYSA-N
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Description

1-Ethyl-5-methyl-N-propyl-1H-pyrazol-4-amine is a chemical compound built around the pyrazolone structural motif, a privileged scaffold in medicinal chemistry known for enabling a wide spectrum of pharmacological activities . This amine-functionalized pyrazole derivative is closely related to compounds investigated as potent inhibitors of the Glycine Transporter 1 (GlyT1), a key target in neuroscience research for modulating neurotransmission and potentially addressing neurological disorders . The structural features of this compound—specifically the 1-ethyl and 5-methyl groups on the pyrazole ring and the N-propyl amine side chain—are characteristic of molecules designed to interact with central nervous system (CNS) targets. Similar pyrazolone derivatives have demonstrated significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, suggesting potential research applications in immunology and inflammation studies . The synthetic versatility of the pyrazolone core also makes this reagent a valuable building block for further derivatization in structure-activity relationship (SAR) studies, aiding in the optimization of potency and selectivity for various biological end-points . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. It is strictly for use in laboratory settings and is not for human or veterinary use.

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

1-ethyl-5-methyl-N-propylpyrazol-4-amine

InChI

InChI=1S/C9H17N3/c1-4-6-10-9-7-11-12(5-2)8(9)3/h7,10H,4-6H2,1-3H3

InChI Key

YUQDFPFKXGNVMP-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=C(N(N=C1)CC)C

Origin of Product

United States

Preparation Methods

Formation of the Pyrazole Core

Hydrazine derivatives react with ethyl acetoacetate or analogous β-keto esters to form the pyrazole ring. For example:

CH3COCH2COOEt+NH2NH2C3H7N2O2+H2O\text{CH}3\text{COCH}2\text{COOEt} + \text{NH}2\text{NH}2 \rightarrow \text{C}3\text{H}7\text{N}2\text{O}2 + \text{H}_2\text{O}

The reaction is conducted in ethanol or dimethylformamide (DMF) at 60–80°C, yielding a 1,3,5-trisubstituted pyrazole intermediate.

Alkylation and Amination

Subsequent alkylation at the N1 position is achieved using ethyl bromide in the presence of potassium carbonate (K₂CO₃). Propylamine is then introduced via nucleophilic substitution or reductive amination. Key parameters include:

  • Temperature : 80–100°C for alkylation, 25–40°C for amination.

  • Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates.

  • Yield : 65–72% after column chromatography (silica gel, ethyl acetate/hexane).

Catalytic Synthesis Using Transition Metal Complexes

Transition metal catalysts improve regioselectivity and reduce side reactions. Copper(II) triflate and ionic liquids (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate) have been employed for this purpose.

Copper-Catalyzed Cyclization

A one-pot synthesis involves:

  • Mixing ethyl propiolate, methylhydrazine, and propylamine in [bmim][PF₆].

  • Adding Cu(OTf)₂ (5 mol%) to catalyze cyclization at 70°C.

  • Oxidative aromatization with hydrogen peroxide (H₂O₂) to yield the final product.

Optimized Conditions :

ParameterValue
Catalyst Loading5 mol% Cu(OTf)₂
Temperature70°C
Reaction Time8–12 hours
Yield82–88%

This method minimizes byproducts and allows catalyst reuse for up to four cycles without significant activity loss.

Regioselective Alkylation Strategies

Regioselectivity challenges arise due to the pyrazole ring’s tautomerism. The following approaches ensure precise substitution:

Directed Ortho-Metalation

Lithium diisopropylamide (LDA) directs alkylation to the N1 position:

  • Deprotonate the pyrazole intermediate at -78°C in THF.

  • Introduce ethyl iodide or propyl bromide.

  • Quench with ammonium chloride (NH₄Cl).

Key Outcomes :

  • Substitution Selectivity : >95% for N1-ethyl and C5-methyl groups.

  • Purity : 90–94% after recrystallization.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency of major methods:

MethodYield (%)Purity (%)Key AdvantageLimitation
Cyclocondensation65–7285–90Low cost, scalableMulti-step, moderate selectivity
Catalytic Synthesis82–8892–95High regioselectivity, reusable catalystRequires specialized reagents
Mitsunobu Reaction75–8088–93Mild conditions, precise N-functionalizationExpensive reagents

Industrial-Scale Production Considerations

Continuous Flow Reactors

Microreactors enhance heat/mass transfer, reducing reaction times by 40–60% compared to batch systems. For example:

  • Residence Time : 10–15 minutes vs. 8–12 hours in batch.

  • Throughput : 1–2 kg/day using a 10 mL reactor volume.

Purification Techniques

  • Distillation : Removes low-boiling-point impurities (e.g., excess propylamine).

  • Crystallization : Ethanol/water mixtures yield crystals with ≥99% purity.

Chemical Reactions Analysis

1-Ethyl-5-methyl-N-propyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Mechanism of Action

The mechanism of action of 1-ethyl-5-methyl-N-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function and downstream signaling pathways . This modulation can result in various biological effects, depending on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key differences between 1-ethyl-5-methyl-N-propyl-1H-pyrazol-4-amine and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Spectral Data Highlights
1-Ethyl-5-methyl-N-propyl-1H-pyrazol-4-amine C₉H₁₇N₃ 167.26 Ethyl (C1), methyl (C5), propylamine (N4) Not reported Not available in evidence
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₂H₁₄N₄ 214.27 Cyclopropylamine (N4), pyridin-3-yl (C1), methyl (C3) 104–107 $ ^1H $ NMR (δ 8.87 ppm), HRMS (m/z 215 [M+H]⁺)
3-Methyl-N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₂H₁₈N₄S 262.37 Methylthiopropylamine (N4), pyridin-3-yl (C1), methyl (C3) Not reported IR (3298 cm$ ^{-1} $), $ ^1H $ NMR (CDCl₃)
Methyl[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine C₇H₁₃N₃ 139.20 Methyl (pyrazole C1), ethylamine (side chain) Not reported Not available in evidence
N-[(1-Ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine C₁₅H₂₅N₅ 275.39 Ethyl (C1), methyl (C4), 2-methylpropyl (C1 of second pyrazole), methyl (C5) Not reported Not available in evidence

Key Observations

Substituent Effects: The propylamine group in the target compound increases its hydrophobicity compared to analogs like N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine, which contains a polar pyridine ring .

Molecular Weight and Complexity :

  • The target compound (167.26 g/mol) is simpler and lighter than N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine (275.39 g/mol), which contains two pyrazole rings and branched alkyl chains .

Spectroscopic Trends :

  • $ ^1H $ NMR data for analogs (e.g., δ 8.87 ppm for pyridine protons) highlight electronic environments influenced by aromatic substituents, which would differ in the target compound due to its lack of heteroaromatic groups .

Research Implications and Limitations

  • Applications : Pyrazole amines are explored in medicinal chemistry for their bioactivity. The target compound’s propylamine group may enhance membrane permeability compared to cyclopropyl or pyridine-containing analogs .
  • Limitations : Key data gaps (e.g., melting point, solubility, and safety profiles) for the target compound hinder a comprehensive comparison. Further studies using tools like SHELX (for crystallography) or ORTEP-3 (for structural visualization) could clarify its 3D conformation and intermolecular interactions .

Biological Activity

1-Ethyl-5-methyl-N-propyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family, which is recognized for its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and therapeutic potential based on current research findings.

The compound exhibits significant interactions with various enzymes and proteins, influencing their activity. Notably, pyrazole derivatives are known to inhibit cyclooxygenase (COX) and lipoxygenase (LOX), both of which play critical roles in inflammatory processes. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins .

Cellular Effects

Research indicates that 1-ethyl-5-methyl-N-propyl-1H-pyrazol-4-amine affects multiple cell types and processes:

  • Cell Proliferation : It has shown promising results in inhibiting the proliferation of cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer), with growth inhibition percentages of 54.25% and 38.44%, respectively .
  • Toxicity : Importantly, this compound demonstrated minimal toxicity towards normal fibroblasts, indicating a selective action against cancer cells .

Molecular Mechanisms

The biological activity of this compound is mediated through several molecular mechanisms:

  • Enzyme Inhibition : The compound binds to the active sites of COX enzymes, inhibiting their activity and thus reducing inflammation.
  • Gene Regulation : It modulates the activity of transcription factors like NF-κB, which is crucial for immune response regulation.

Temporal Effects in Laboratory Settings

Studies have indicated that the stability of 1-ethyl-5-methyl-N-propyl-1H-pyrazol-4-amine under standard laboratory conditions is high, with minimal degradation observed over time. This stability is advantageous for therapeutic applications as it suggests reliable performance in biological assays.

Dosage Effects in Animal Models

The effects of this compound vary significantly with dosage:

  • Low Doses : Beneficial effects such as anti-inflammatory and antioxidant activities have been recorded.
  • High Doses : Further studies are needed to assess the safety and efficacy at higher concentrations .

Comparative Biological Activity Table

Activity TypeObserved EffectsReference
Anticancer Inhibition of HepG2 (54.25%) and HeLa (38.44%)
Anti-inflammatory Inhibition of COX and LOX
Toxicity Minimal toxicity to normal fibroblasts (80.06%)
Stability High stability under laboratory conditions

Case Studies

Recent studies have highlighted the potential of pyrazole derivatives in various therapeutic areas:

  • Cancer Therapy : A study demonstrated that certain analogs exhibited significant anticancer activity while maintaining low toxicity towards healthy cells .
  • Inflammatory Diseases : Pyrazole compounds have been explored for their anti-inflammatory properties, showing promise in models of inflammatory diseases due to their ability to inhibit key enzymes involved in inflammation .

Q & A

Basic: What are the common synthetic routes for 1-ethyl-5-methyl-N-propyl-1H-pyrazol-4-amine, and how are reaction conditions optimized?

The synthesis typically involves multi-step alkylation and amination reactions. A standard route includes:

  • Step 1 : Alkylation of a pyrazole precursor (e.g., 1-ethyl-5-methylpyrazole) with a propylating agent (e.g., propyl bromide) under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C .
  • Step 2 : Reductive amination using sodium cyanoborohydride or catalytic hydrogenation to introduce the N-propyl group .
    Optimization : Temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometric ratios are critical. For example, excess alkylating agent improves yield but may require purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Advanced: How can computational modeling aid in predicting the reactivity of 1-ethyl-5-methyl-N-propyl-1H-pyrazol-4-amine with biological targets?

Density Functional Theory (DFT) calculations and molecular docking simulations are used to:

  • Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites .
  • Predict binding affinities to enzymes (e.g., cytochrome P450) by analyzing hydrogen bonding and steric complementarity .
    Methodology : Tools like AutoDock Vina or Schrödinger Suite integrate crystallographic data (e.g., PDB IDs) to validate docking poses .

Basic: What spectroscopic techniques are employed for structural characterization?

  • NMR : 1^1H and 13^13C NMR identify substituent patterns (e.g., ethyl vs. propyl groups). For example, the ethyl group’s triplet at ~1.2 ppm (1^1H) and 12–14 ppm (13^13C) .
  • IR : Stretching frequencies for N-H (3300–3500 cm⁻¹) and C-N (1250–1350 cm⁻¹) confirm amine and pyrazole functionalities .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 210.18) .

Advanced: How can X-ray crystallography resolve ambiguities in the compound’s 3D conformation?

Single-crystal X-ray diffraction (SCXRD) provides atomic-resolution

  • Refinement : SHELXL refines occupancy and thermal parameters, resolving disorder in flexible alkyl chains .
  • Case Study : A related pyrazole derivative (C20H14FN5O2) exhibited a triclinic lattice (space group P1), with bond angles confirming planarity of the pyrazole ring .

Basic: What in vitro assays are used to evaluate the compound’s antimicrobial activity?

  • Broth Microdilution : Minimum Inhibitory Concentration (MIC) against S. aureus (ATCC 25923) and E. coli (ATCC 25922) in Mueller-Hinton broth .
  • Time-Kill Assays : Assess bactericidal kinetics over 24 hours, with aliquots plated on agar for CFU counts .

Advanced: How can structure-activity relationship (SAR) studies improve bioactivity?

  • Substituent Analysis : Comparing analogues (e.g., fluoro vs. methyl groups) reveals trends. For example, fluorination at position 5 enhances membrane permeability .

  • Data Table :

    Substituent (Position)MIC (μg/mL)LogP
    -F (5)2.52.1
    -CH3 (5)10.01.8

Basic: How are purification challenges addressed for this compound?

  • Solubility Issues : Use co-solvents (e.g., DMSO:water 1:1) or derivatization (e.g., HCl salt formation) .
  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates closely eluting impurities .

Advanced: What strategies resolve contradictions in reported biological activities across studies?

  • Meta-Analysis : Compare datasets using standardized protocols (e.g., CLSI guidelines for MIC assays) .
  • Experimental Replication : Control variables like cell passage number, serum concentration, and solvent (DMSO ≤0.1%) .

Basic: How is the compound’s stability assessed under varying pH conditions?

  • Forced Degradation : Incubate at pH 2 (HCl), 7 (PBS), and 9 (NaOH) at 40°C for 48 hours. Monitor degradation via HPLC:
    • Major Degradant : Hydrolysis of the amine group at pH <3 .

Advanced: What metabolomics approaches identify the compound’s in vivo metabolites?

  • LC-MS/MS : Liver microsomal incubations (human/rat) with NADPH cofactor. Detect phase I metabolites (e.g., hydroxylation at the ethyl group) .
  • Isotopic Labeling : 14^{14}C-labeled propyl chain tracks metabolic pathways in rodent models .

Basic: What safety protocols are recommended for handling this compound?

  • PPE : Nitrile gloves, lab coat, and fume hood for powder handling.
  • Waste Disposal : Neutralize amine residues with 1M HCl before aqueous disposal .

Advanced: How does the compound interact with cytochrome P450 enzymes?

  • Fluorescence Quenching Assays : Measure binding to CYP3A4 using recombinant enzyme and midazolam as a substrate .
  • Docking Results : The propyl chain occupies a hydrophobic pocket near the heme iron, reducing metabolic clearance .

Basic: What analytical techniques quantify the compound in biological matrices?

  • LC-MS/MS : MRM transitions (e.g., m/z 210 → 123) in plasma extracts, validated per FDA guidelines .
  • LOQ : 1 ng/mL in rat plasma with protein precipitation (acetonitrile) .

Advanced: How can cryo-EM or microED complement crystallographic data for flexible regions?

  • MicroED : Resolves amorphous regions (e.g., propyl chain disorder) in nanocrystals (<1 μm) using TEM .

Basic: What are the compound’s solubility profiles in common solvents?

SolventSolubility (mg/mL)
Water<0.1
DMSO50
Ethanol10

Advanced: How can machine learning predict novel derivatives with enhanced bioactivity?

  • QSAR Models : Train on datasets (e.g., ChEMBL) using descriptors like topological polar surface area (TPSA) and AlogP .
  • Output : Prioritize derivatives with TPSA <90 Ų for improved blood-brain barrier penetration .

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